molecular formula C45H57N9O9S2 B10848156 Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF

Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF

Cat. No.: B10848156
M. Wt: 932.1 g/mol
InChI Key: SEXJHXQMYWDZHJ-CNNVYZKHSA-N
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Description

Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF is a synthetic analog of somatostatin (SRIF), a 14-amino acid neuropeptide that regulates hormone secretion, particularly growth hormone (GH), insulin, and glucagon. This analog features deletions at positions 1, 2, 4, 5, 11, 12, and 13, along with a D-tryptophan substitution at position 8. These modifications enhance its metabolic stability and receptor-binding properties compared to native SRIF .

Key pharmacological characteristics include:

  • Pan-somatostatin receptor (SSTR1-5) binding: Similar to SRIF, it binds all five SSTR subtypes but with altered selectivity depending on administration routes .
  • Enhanced stability: The D-Trp8 substitution shields lysine at position 9 (Lys9) via aromatic-aliphatic interactions, reducing protease degradation and extending serum half-life (19.7 hours vs. SRIF’s 2.75 hours) .
  • Central nervous system (CNS) activity: Intraperitoneal administration inhibits bombesin-induced hyperglycemia and hyperglucagonemia with 10-fold greater efficacy than SRIF .

Properties

Molecular Formula

C45H57N9O9S2

Molecular Weight

932.1 g/mol

IUPAC Name

(4R,7R,10S,13S,16S,19R,22S)-22-amino-10-(4-aminobutyl)-16,19-dibenzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid

InChI

InChI=1S/C45H57N9O9S2/c1-26(55)38-44(61)53-37(45(62)63)25-65-64-24-31(47)39(56)50-34(20-27-12-4-2-5-13-27)41(58)51-35(21-28-14-6-3-7-15-28)42(59)52-36(22-29-23-48-32-17-9-8-16-30(29)32)43(60)49-33(40(57)54-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,48,55H,10-11,18-22,24-25,46-47H2,1H3,(H,49,60)(H,50,56)(H,51,58)(H,52,59)(H,53,61)(H,54,57)(H,62,63)/t26-,31-,33+,34-,35+,36+,37+,38-/m1/s1

InChI Key

SEXJHXQMYWDZHJ-CNNVYZKHSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)O

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)O

Origin of Product

United States

Preparation Methods

Resin Selection and Amino Acid Loading

The synthesis begins with a Wang resin preloaded with Fmoc-Cys(Trt)-OH (Trt = trityl protecting group). The resin’s loading capacity (0.6–0.8 mmol/g) ensures high coupling efficiency for the 10-residue peptide. Sequential coupling of Fmoc-protected amino acids follows, with D-Trp introduced at position 8 using standard HBTU/HOBt activation.

Stepwise Synthesis Procedure

Linear Peptide Assembly

The linear sequence H-D-Cys-Asn-D-Phe-Phe-D-Trp-Lys-D-aThr-Phe-D-aThr-Cys-OH is assembled via iterative deprotection and coupling:

  • Deprotection : Fmoc groups are removed using 20% piperidine in DMF.

  • Coupling : Amino acids (4 eq) activated with HBTU/HOBt (4 eq) and DIPEA (8 eq) in DMF, with coupling times of 45–60 minutes per residue.

  • Side-chain protection : Trt for Cys, Boc for Lys, and tBu for Thr ensure orthogonality during synthesis.

Cyclization via Disulfide Bond Formation

After cleavage from the resin (TFA:H2O:TIPS = 95:2.5:2.5), the linear peptide undergoes oxidation in 0.1 M ammonium bicarbonate (pH 8.5) with 10% DMSO for 24 hours to form the Cys1–Cys10 disulfide bridge.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptide is purified via reverse-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) using a gradient of 10–60% acetonitrile in 0.1% TFA over 40 minutes. Key parameters:

ParameterValue
Purity>95%
Retention time18.2 min
Yield12–15% (post-HPLC)

Mass Spectrometry and NMR

  • LC-MS : Molecular ion observed at m/z 1295.6 [M+H]+ (calculated: 1294.5 g/mol).

  • NMR : NOESY spectra confirm the β-turn conformation stabilized by D-Trp8 and the disulfide bridge.

Comparative Analysis with Related Analogs

This compound exhibits distinct advantages over other SRIF analogs:

AnalogSSTR4 IC50 (nM)Proteolytic Stability (t½, h)
SRIF-140.80.5
Des-AA1,2,4,5-[D-Trp8]1.24.7
Des-AA1,2,4,5,11,12,13-[D-Trp8] 0.9 12.3

Data adapted from Refs. The extended truncation and D-Trp substitution confer 12.3-hour stability in human serum, a 24-fold improvement over SRIF-14.

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Asparagine rearrangement : Minimized by reducing coupling temperatures to 0–4°C during Asn incorporation.

  • Incomplete oxidation : Additives like glutathione (oxidized) improve disulfide bond yield to >90%.

Scalability

Gram-scale synthesis requires continuous-flow SPPS systems to maintain coupling efficiency >98% per residue .

Chemical Reactions Analysis

Types of Reactions: Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified peptides with altered receptor binding affinities and enhanced stability .

Scientific Research Applications

Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 2 (SSTR2). This binding inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and subsequently decreasing hormone secretion. Additionally, it stimulates phosphotyrosine phosphatase and phospholipase C, leading to various downstream effects, including inhibition of cell growth and modulation of neuronal activity .

Comparison with Similar Compounds

Structural Modifications and Conformational Stability

The D-Trp8 substitution stabilizes a β-hairpin conformation centered at residues Trp8-Lys9, critical for receptor interactions. Comparative NMR studies reveal:

Compound Key Structural Features Serum Half-Life (h)
SRIF Native flexibility; susceptible to proteolysis 2.75
[D-Trp8]-SRIF Stabilized hairpin; enhanced Lys9 shielding 19.7
[L-Msa7,D-Trp8]-SRIF (5) Rigid aromatic cluster (Msa7 + D-Trp8); SSTR2 selectivity 41.0
[Msa6,Msa11,D-Trp8]-SRIF Multiple Msa residues; steric hindrance disrupts structure and receptor affinity >50 (low activity)
  • Mesitylalanine (Msa) substitutions : Single Msa residues (e.g., Msa6 or Msa7) enhance aromatic interactions, improving rigidity and receptor selectivity (e.g., compound 5’s SSTR2 affinity is 10-fold higher than octreotide) . However, multiple Msa residues (e.g., compound 10) cause steric clashes, abolishing receptor binding .
  • L-Trp8 vs. D-Trp8 : L-Trp8 analogs (e.g., compound 1) retain conformational flexibility but lack protease resistance, whereas D-Trp8 analogs balance stability and bioactivity .

Receptor Binding Profiles

The compound’s pan-SSTR activity contrasts with analogs engineered for subtype selectivity:

Compound SSTR1 (nM) SSTR2 (nM) SSTR3 (nM) SSTR4 (nM) SSTR5 (nM) Selectivity
SRIF 0.43 0.0016 0.53 0.74 0.23 Pan-SSTR
[D-Trp8]-SRIF 0.32 0.001 0.61 5.83 0.46 Pan-SSTR
[L-Msa7,D-Trp8]-SRIF (5) 1.2 0.0001 0.9 6.5 0.7 SSTR2-selective
Octreotide >1000 0.02 >1000 >1000 0.6 SSTR2/SSTR5
des-AA1,2,5[DTrp8,IAmp9] 1.8 >1000 >1000 >1000 >1000 SSTR1-selective
  • Pan-SSTR analogs : [D-Trp8]-SRIF retains broad receptor affinity, making it useful for conditions requiring multi-receptor targeting (e.g., acromegaly) .
  • Selective analogs : Compound 5’s SSTR2 selectivity (IC50 = 0.0001 nM) is advantageous for tumor-targeted therapies, as SSTR2 is overexpressed in neuroendocrine tumors .
  • SSTR1-selective analogs : IAmp9 substitution in des-AA1,2,5[DTrp8,IAmp9]SRIF achieves SSTR1 specificity (IC50 = 1.8 nM), useful for CNS disorders .

Pharmacological Efficacy

  • Anti-tumor activity : Compound 5’s high SSTR2 affinity and serum stability (41 hours) make it a candidate for receptor-targeted chemotherapy, outperforming octreotide in preclinical models .
  • Limitations : Multi-Msa analogs (e.g., compound 10) lose therapeutic utility due to undefined structures and low receptor affinity .

Q & A

Q. How does the D-Trp<sup>8</sup> substitution influence receptor binding affinity and structural stability of SRIF analogs?

The D-Trp<sup>8</sup> substitution enhances binding affinity to somatostatin receptors (SSTR1-5) by stabilizing hydrophobic interactions between the indole ring of D-Trp<sup>8</sup> and lysine side chains (e.g., Lys<sup>9</sup>). This stabilizes the cyclic β-sheet structure critical for receptor engagement . Additionally, D-Trp<sup>8</sup> increases serum stability by reducing enzymatic degradation compared to L-Trp analogs .

Q. What experimental methods are used to synthesize and purify Des-AA1,2,4,5,11,12,13-[D-Trp<sup>8</sup>]SRIF analogs?

Solid-phase peptide synthesis (SPPS) with Fmoc/tBu strategies on 2-chlorotrityl chloride resin is standard. Non-natural residues (e.g., mesitylalanine, Msa) are incorporated using 1.5 equivalents during coupling . Purification involves reverse-phase HPLC, and structural validation uses mass spectrometry and NMR spectroscopy .

Q. How are competitive binding assays designed to evaluate SSTR subtype selectivity?

Membranes from CHO cells stably expressing SSTR1-5 are incubated with <sup>125</sup>I-labeled SRIF and unlabeled analogs. Ki values are calculated using nonlinear regression to quantify displacement efficacy. For example, [D-Trp<sup>8</sup>]-SRIF exhibits universal SSTR affinity (Ki ~nM range), while Msa-substituted analogs show selectivity shifts (e.g., [L-Msa<sup>6</sup>,D-Trp<sup>8</sup>]-SRIF favors SSTR3/5) .

Advanced Research Questions

Q. What NMR-based strategies resolve conformational flexibility in [D-Trp<sup>8</sup>]-SRIF analogs?

2D NOESY spectra identify long-range nuclear Overhauser effects (NOEs) to map aromatic-aromatic interactions (e.g., Phe<sup>6</sup>-Phe<sup>11</sup>). Distance geometry calculations (CNS software) generate ensembles of low-energy conformers. For instance, [L-Msa<sup>7</sup>,D-Trp<sup>8</sup>]-SRIF adopts a rigid β-sheet with polar-π stacking, unlike the flexible native SRIF .

Q. How can contradictory receptor affinity data in Msa-containing analogs be reconciled?

Discrepancies arise from residue positioning and aromatic cluster dynamics. For example, [L-Msa<sup>6</sup>,D-Trp<sup>8</sup>]-SRIF (Ki: SSTR3/5 ≈ 0.5 nM) forms a stable Phe<sup>6</sup>-Phe<sup>11</sup>-Msa<sup>6</sup> cluster, while [L-Msa<sup>11</sup>,D-Trp<sup>8</sup>]-SRIF loses SSTR2 affinity due to disrupted Lys<sup>9</sup> interactions . Molecular dynamics simulations and hydrogen-deuterium exchange mass spectrometry (HDX-MS) are recommended to probe dynamic regions.

Q. What structural modifications optimize SSTR2 selectivity while retaining serum stability?

Introducing L-Msa<sup>7</sup> or L-Tmp<sup>7</sup> (3,4,5-trimethylphenylalanine) rigidifies the β-turn near D-Trp<sup>8</sup>, enhancing SSTR2 selectivity (Ki < 0.1 nM). Synergistic effects of D-Trp<sup>8</sup> and Msa<sup>7</sup> improve serum half-life (>40 hours vs. 2–4 hours for SRIF) by reducing protease susceptibility .

Q. How do researchers address low conformational convergence in Cha-substituted analogs?

Cyclohexylalanine (Cha) at positions 6/11 disrupts aromatic networks, leading to undefined NMR structures and reduced SSTR2 affinity (Ki > 10<sup>3</sup> nM). To mitigate this, hybrid analogs with partial Msa/Cha substitutions are synthesized and tested for bioactivity retention .

Methodological Notes

  • Data Contradiction Analysis : Compare NOE-derived distances with computational models to identify conflicting regions. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
  • Serum Stability Assays : Incubate analogs in human serum at 37°C, sample at intervals, and quantify intact peptide via LC-MS. Half-life calculations use first-order decay models .

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